Cas no 42430-74-0 (1H-Pyrrolo2,3-bpyrazine)

1H-Pyrrolo2,3-bpyrazine Chemical and Physical Properties
Names and Identifiers
-
- 5H-Pyrrolo[2,3-b]pyrazine
- SCHEMBL17199
- J-514169
- HFTVJMFWJUFBNO-UHFFFAOYSA-
- PB29690
- Pyrrolo(2,3-b)pyrazine
- Z1198233190
- DTXSID20963845
- A872888
- InChI=1/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9)
- 36N
- 42430-74-0
- CS-W001854
- AMY39470
- DB-184278
- 1h-pyrrolo[2,3-b]pyrazine
- CHEMBL3628246
- DS-10519
- SY023099
- MFCD09834819
- 4745-93-1
- 5H-pyrrolo[3,2-b]pyrazine
- A827232
- Pyrrolopyrazine
- BDBM50127012
- AKOS006326432
- SCHEMBL19227644
- EN300-98278
- A7270
- 4,7-DIAZAINDOLE
- SCHEMBL17198
- 5H-Pyrrolo[2,3-b]pyrazine #
- Q27453576
- 1H-Pyrrolo2,3-bpyrazine
-
- Inchi: InChI=1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9)
- InChI Key: HFTVJMFWJUFBNO-UHFFFAOYSA-N
- SMILES: C1=CNC2=NC=CN=C21
Computed Properties
- Exact Mass: 119.04800
- Monoisotopic Mass: 119.048347172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6Ų
- XLogP3: 0.3
Experimental Properties
- PSA: 41.57000
- LogP: 0.95790
1H-Pyrrolo2,3-bpyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM328560-1g |
5H-Pyrrolo[2,3-b]pyrazine |
42430-74-0 | 95%+ | 1g |
$549 | 2023-02-16 | |
Apollo Scientific | OR965780-100mg |
4,7-Diazaindole |
42430-74-0 | 95% | 100mg |
£57.00 | 2025-02-21 | |
Apollo Scientific | OR965780-1g |
4,7-Diazaindole |
42430-74-0 | 95% | 1g |
£105.00 | 2025-02-21 | |
Alichem | A099002217-5g |
1H-Pyrrolo[2,3-b]pyrazine |
42430-74-0 | 95% | 5g |
$1391.28 | 2023-09-01 | |
A2B Chem LLC | AF88021-250mg |
4,7-Diazaindole |
42430-74-0 | 95% | 250mg |
$1718.00 | 2024-04-20 | |
A2B Chem LLC | AF88021-5g |
4,7-Diazaindole |
42430-74-0 | 95% | 5g |
$10854.00 | 2024-04-20 | |
eNovation Chemicals LLC | D574093-5g |
4,7-Diazaindole |
42430-74-0 | 97% | 5g |
$1800 | 2023-08-31 | |
eNovation Chemicals LLC | D574093-25g |
4,7-Diazaindole |
42430-74-0 | 97% | 25g |
$4500 | 2023-08-31 | |
Apollo Scientific | OR965780-250mg |
4,7-Diazaindole |
42430-74-0 | 95% | 250mg |
£73.00 | 2025-02-21 | |
TRC | P424305-500mg |
1H-Pyrrolo[2,3-b]pyrazine |
42430-74-0 | 500mg |
$287.00 | 2023-05-17 |
1H-Pyrrolo2,3-bpyrazine Related Literature
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on 1H-Pyrrolo2,3-bpyrazine
Comprehensive Overview of 1H-Pyrrolo[2,3-b]pyrazine (CAS No. 42430-74-0): Properties, Applications, and Research Insights
1H-Pyrrolo[2,3-b]pyrazine (CAS No. 42430-74-0) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural framework. This bicyclic system, featuring fused pyrrole and pyrazine rings, serves as a versatile scaffold for drug discovery and advanced material design. Its molecular formula, C6H5N3, and aromatic character make it a promising candidate for modulating biological activity and electronic properties.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in 1H-Pyrrolo[2,3-b]pyrazine derivatives. Researchers are exploring its potential as a kinase inhibitor core in oncology therapeutics, aligning with the growing demand for targeted cancer therapies. Computational studies highlight its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, making it a frequent subject in virtual screening pipelines.
The compound's electronic delocalization has also sparked innovation in organic semiconductors and OLED materials, responding to the global push for energy-efficient displays. Patent analyses reveal increasing applications in optoelectronic devices, where its charge transport properties outperform traditional aromatic systems. This dual applicability in life sciences and advanced materials positions 42430-74-0 as a high-value chemical entity.
Synthetic methodologies for 1H-Pyrrolo[2,3-b]pyrazine continue to evolve, with recent literature emphasizing catalyst-free cyclization and microwave-assisted synthesis – techniques that resonate with the sustainable chemistry movement. Analytical characterization via LC-MS and NMR confirms its stability under physiological conditions, addressing common queries about its metabolic stability in drug development forums.
In the context of preclinical research, this scaffold demonstrates notable structure-activity relationships (SAR) when functionalized at the 2, 3, or 5 positions. Such modifications enable precise tuning of its hydrogen bonding capacity and lipophilicity – critical parameters in blood-brain barrier penetration studies for neurological disorders.
The commercial availability of CAS 42430-74-0 through specialty chemical suppliers has facilitated its adoption in high-throughput screening platforms. Regulatory databases confirm its non-hazardous classification, eliminating concerns about special handling requirements – a frequent search topic among laboratory professionals.
Emerging studies explore its role in proteolysis targeting chimeras (PROTACs), leveraging its E3 ligase binding affinity for targeted protein degradation strategies. This application aligns with the pharmaceutical industry's shift toward next-generation therapeutic modalities beyond conventional inhibition approaches.
From a material science perspective, quantum mechanical calculations predict exceptional electron mobility in 1H-Pyrrolo[2,3-b]pyrazine-based polymers, answering growing interest in flexible electronics. Its thermal stability (>300°C) makes it suitable for high-temperature device fabrication, as documented in recent ACS Applied Materials & Interfaces publications.
The compound's crystallographic data (CCDC entries) reveals planar geometry with π-stacking tendencies – structural features frequently searched by computational chemists modeling supramolecular assemblies. These characteristics also contribute to its utility in designing metal-organic frameworks (MOFs) for gas storage applications.
Ongoing clinical trials involving 1H-Pyrrolo[2,3-b]pyrazine-containing molecules demonstrate its translational potential, particularly in immuno-oncology and fibrosis treatment. These developments address frequent queries about the compound's therapeutic relevance in medical research communities.
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